3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
Description
This compound features a benzamide core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. The benzamide nitrogen is linked via a methyl group to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4,4-difluorocyclohexyl group.
Properties
IUPAC Name |
3-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-11-7-10(1-2-12(11)18)15(24)21-8-13-22-14(23-25-13)9-3-5-16(19,20)6-4-9/h1-2,7,9H,3-6,8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSTJWZWHVYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of key intermediates. One common route involves the reaction between 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone to form an initial intermediate. This intermediate is then subjected to cyclization to introduce the 1,2,4-oxadiazole ring.
Step 1: 3-chloro-4-fluoroaniline + 4,4-difluorocyclohexanone
Step 2: Cyclization to form 1,2,4-oxadiazole ring
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yields and purity. Reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, often involving the oxadiazole ring.
Reduction: The fluoro and chloro groups may participate in reduction reactions under specific conditions.
Substitution: Halogen-substituted benzamides are prone to substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution often involve polar aprotic solvents like DMSO or acetonitrile.
Major Products
Oxidation Products: Formation of oxadiazole derivatives with varying oxidation states.
Reduction Products: Reduced forms of the parent compound, often altering the halogen groups.
Substitution Products: New derivatives with substituted functional groups on the benzamide ring.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing halogenated benzamides have been reported to possess antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .
3. P2X7 Receptor Inhibition
Recent patent filings indicate that benzamide derivatives, including compounds related to this compound, may act as inhibitors of the P2X7 receptor. This receptor is implicated in various inflammatory diseases and cancer, making it a target for drug development aimed at treating these conditions .
Material Science
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups enhances charge transport properties, which is crucial for the efficiency of electronic devices .
2. Polymer Chemistry
In polymer chemistry, the compound can be utilized as a building block for synthesizing novel polymers with specific functionalities. The introduction of oxadiazole units into polymer backbones can improve thermal stability and mechanical properties, making them suitable for high-performance applications .
Agricultural Research
1. Herbicidal Activity
Preliminary studies suggest that compounds with similar structures may exhibit herbicidal activity. The fluorinated cyclohexyl group could enhance the herbicidal efficacy by improving the compound's lipophilicity and facilitating better absorption by plant tissues . Further research is needed to explore this potential application comprehensively.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that compounds with structural similarities to this compound showed promising inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Organic Electronics
A research team investigated the use of fluorinated oxadiazole derivatives in OLED applications. They reported improved device performance metrics when using these compounds as electron transport layers due to their enhanced charge mobility and stability under operational conditions.
Mechanism of Action
Molecular Targets
The compound interacts with specific molecular targets, often involving the oxadiazole moiety which can engage in hydrogen bonding and other interactions with biological macromolecules.
Pathways Involved
Mechanistically, it can inhibit or activate enzymes, modulate receptor functions, or interfere with cell signaling pathways, leading to its varied effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
The compound’s 1,2,4-oxadiazole ring differentiates it from analogs with other heterocycles, such as isoxazoles or triazoles. For example, 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide () contains an isoxazole ring.
4,4-Difluorocyclohexyl Group
The 4,4-difluorocyclohexyl group is a recurring motif in bioactive compounds. For instance:
- N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide () uses this group to enhance crystallinity and solubility in a patented AstraZeneca formulation.
- Compound 72 from (1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) shares the difluorocyclohexyl moiety but replaces benzamide with a benzimidazole core.
The difluorocyclohexyl group likely contributes to improved pharmacokinetics by balancing lipophilicity and metabolic resistance .
Benzamide Derivatives in Agrochemicals
Benzamide-based pesticides, such as diflubenzuron and fluazuron (), highlight the versatility of this scaffold.
Physical Properties
Comparative data for similar compounds:
The absence of a benzimidazole or pyridine ring in the target compound may result in lower melting points compared to compound 73 , suggesting differences in crystallinity .
Biological Activity
3-chloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 361.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and proteins involved in various biochemical pathways.
Potential Targets:
- MDM2 Protein : Similar compounds have shown high affinity for MDM2, a protein that regulates the p53 tumor suppressor pathway. Compounds with structural similarities exhibit potent cellular activity and could serve as inhibitors in cancer therapy .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
- In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
-
Antimicrobial Properties :
- Some derivatives have shown activity against bacterial strains, indicating potential for development as antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of MDM2 leading to increased levels of p53 .
Case Study 2: Inflammatory Response Modulation
In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests a potential application in treating inflammatory diseases .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-...benzamide?
Answer:
The compound can be synthesized via coupling reactions between a carboxylic acid derivative and an amine-containing intermediate. A common approach involves using carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, facilitating amide bond formation . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures improves yield and purity .
Basic: How is the structural integrity of the compound validated post-synthesis?
Answer:
A multi-technique approach ensures structural confirmation:
- IR spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-F/C-Cl vibrations (~1100–1200 cm⁻¹) .
- ¹H-NMR : Identifies methylene protons adjacent to the oxadiazole ring (δ ~4.5–5.0 ppm) and cyclohexyl substituents (δ ~1.5–2.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and packing motifs, as demonstrated in related benzamide derivatives .
Advanced: How can conflicting fluorescence data (e.g., intensity vs. solvent polarity) be resolved?
Answer:
Contradictions often arise from solvent-dependent excited-state interactions. To address this:
Systematic solvent screening : Compare fluorescence intensity in solvents of varying polarity (e.g., hexane vs. DMSO) to identify solvatochromic effects .
pH titration : Fluorescence maxima may shift due to protonation/deprotonation of the oxadiazole or benzamide moieties. Optimize at pH 5–7 for stability .
Time-resolved spectroscopy : Differentiate static vs. dynamic quenching mechanisms by analyzing lifetime decay curves .
Advanced: What strategies optimize the compound’s binding affinity to bacterial enzyme targets (e.g., acps-pptase)?
Answer:
Structure-activity relationship (SAR) studies guide optimization:
- Substituent modulation : Replace the 4,4-difluorocyclohexyl group with bulkier substituents to enhance hydrophobic interactions with enzyme pockets .
- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole ring with a 1,3,4-thiadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) under physiological pH and temperature .
Advanced: How to design experiments assessing the compound’s environmental fate and ecotoxicological impact?
Answer:
Adopt a tiered experimental framework inspired by environmental chemistry protocols :
Abiotic transformations :
- Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25–50°C for 7–30 days, analyzing degradation via LC-MS.
- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor by HPLC.
Biotic transformations :
- Microbial degradation: Use soil or water microcosms spiked with the compound, tracking metabolite formation.
Ecotoxicology :
- Daphnia magna assays : Determine LC50 values for acute toxicity.
- Algal growth inhibition : Assess chronic effects on Chlorella vulgaris .
Basic: What analytical techniques quantify the compound in biological matrices?
Answer:
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (60:40 v/v) mobile phase, monitoring at λ = 280–340 nm (aromatic absorption) .
- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity, targeting [M+H]+ ions with m/z ~450–500 .
- Validation parameters : Report LOD (≥0.27 mg/L), LOQ (≥0.89 mg/L), and RSD (<2%) per ICH guidelines .
Advanced: How to model the compound’s pharmacokinetic properties computationally?
Answer:
Leverage in silico tools to predict:
- Lipophilicity (LogP) : Use ChemAxon or Molinspiration to estimate partitioning behavior.
- Metabolic sites : Apply SyGMa or GLORYx to identify likely cytochrome P450 oxidation sites (e.g., oxadiazole ring).
- ADMET profiles : Simulate intestinal absorption (Caco-2 permeability) and plasma protein binding via SwissADME or ADMETlab 2.0 .
Advanced: How to address low reproducibility in biological activity assays?
Answer:
Potential causes and solutions:
- Compound stability : Test for hygroscopicity or light sensitivity; store at –20°C under nitrogen .
- Assay interference : Screen for fluorescence quenching by media components (e.g., serum albumin) using a plate reader .
- Cell line variability : Validate across multiple cell lines (e.g., HEK293, HeLa) and passage numbers .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Molecular weight : ~450–500 g/mol (exact mass requires HRMS validation).
- Solubility : Low aqueous solubility (enhanced with DMSO or cyclodextrins).
- Thermal stability : Decomposes above 200°C (TGA/DSC recommended) .
Advanced: How to resolve crystallographic disorder in X-ray structures?
Answer:
For disordered fluorocyclohexyl groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
